Synthetic Yield Advantage: 7% Higher Recovery Versus Published Literature Routes for Perindopril Core Intermediate
In the synthesis of the perindopril core intermediate, the preparation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via a single-step catalytic hydrogenation route—which eliminates the need for carboxyl group protection and deprotection steps—achieved a yield 7% higher than that reported in prior literature methods [1]. This yield differential translates directly to improved atom economy and reduced manufacturing cost per kilogram of intermediate in large-scale production.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Yield improvement of 7% over baseline literature route |
| Comparator Or Baseline | Literature-reported synthesis route (baseline yield not explicitly specified in the reference) |
| Quantified Difference | +7% absolute yield increase |
| Conditions | Single-step catalytic hydrogenation route; no carboxyl protection/deprotection required |
Why This Matters
A 7% yield increase in the synthesis of this key intermediate reduces raw material consumption and production costs, a decisive procurement factor for generic API manufacturers operating on thin margins.
- [1] ACE抑制剂培哚普利的合成工艺研究 (Study on the Synthesis Process of ACE Inhibitor Perindopril). 2004. MS and IR confirmation. Yield of the core intermediate improved by 7% compared to literature. View Source
